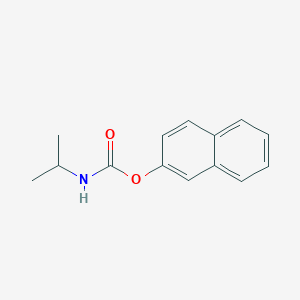
(2R)-2-Ethyl-1,1-dimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Ethyl-1,1-dimethylcyclobutane is a chiral cycloalkane with a unique structure characterized by a cyclobutane ring substituted with an ethyl group at the second carbon and two methyl groups at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethyl-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-ethyl-1,1-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-2-Ethyl-1,1-dimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane compounds.
科学的研究の応用
(2R)-2-Ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Ethyl-1,1-dimethylcyclobutane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
(2S)-2-Ethyl-1,1-dimethylcyclobutane: The enantiomer of the compound with opposite stereochemistry.
1,1-Dimethylcyclobutane: Lacks the ethyl group at the second carbon.
2-Ethylcyclobutane: Lacks the two methyl groups at the first carbon.
Uniqueness
(2R)-2-Ethyl-1,1-dimethylcyclobutane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
特性
CAS番号 |
61362-42-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
(2R)-2-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChIキー |
GKNNBFZYPNYURV-SSDOTTSWSA-N |
異性体SMILES |
CC[C@@H]1CCC1(C)C |
正規SMILES |
CCC1CCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
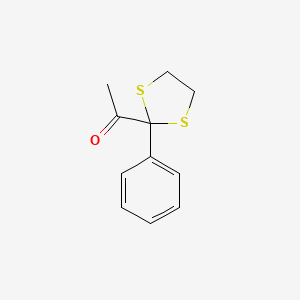

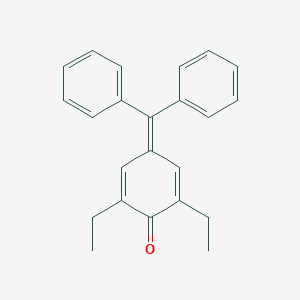
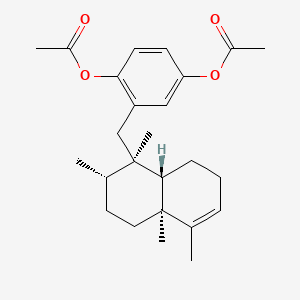
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
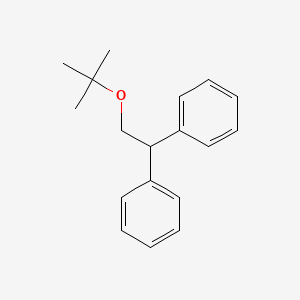
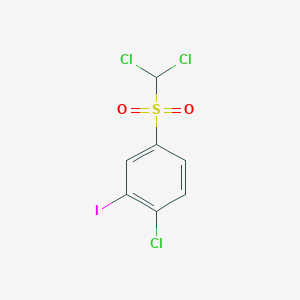
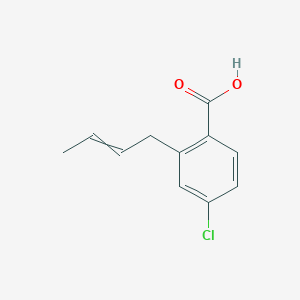
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

